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molecular formula C4H4Cl2N2O B053324 4,5-Dichloro-1-hydroxymethylimidazole CAS No. 119552-43-1

4,5-Dichloro-1-hydroxymethylimidazole

Cat. No. B053324
M. Wt: 166.99 g/mol
InChI Key: VLNRTXUSGVSYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214064

Procedure details

94 g of 1-hydroxymethyl-4,5-dichloroimidazole is dissolved in 550 ml of carbon tetrachloride. 1 ml of dimethylformamide is added, and 100.5 g of thionyl chloride is dripped in while stirring. The mixture is refluxed until no more gas evolves, after which the solvent is removed under reduced pressure and 750 ml of methylene chloride and 250 ml of water are added to the residue. While the mixture is stirred thoroughly, its pH is brought to 7.5 with 5% strength aqueous sodium hydroxide solution. The organic phase is then separated, washed with water and dried over sodium sulfate. The residue remaining after removal of the solvent is distilled at 92° to 95° C./0.1 mbar. There is obtained 80.5 g (77%) of 1-chloromethyl-4,5-dichloroimidazole; m.p.: 40°-41° C.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
100.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][N:3]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[CH:4]1.CN(C)C=O.S(Cl)([Cl:17])=O>C(Cl)(Cl)(Cl)Cl>[Cl:17][CH2:2][N:3]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[CH:4]1

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
OCN1C=NC(=C1Cl)Cl
Name
Quantity
550 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
100.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed until no more gas evolves
CUSTOM
Type
CUSTOM
Details
after which the solvent is removed under reduced pressure and 750 ml of methylene chloride and 250 ml of water
ADDITION
Type
ADDITION
Details
are added to the residue
STIRRING
Type
STIRRING
Details
While the mixture is stirred thoroughly
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
is distilled at 92° to 95° C./0.1 mbar

Outcomes

Product
Name
Type
product
Smiles
ClCN1C=NC(=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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